molecular formula C11H14FNO B13117428 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13117428
M. Wt: 195.23 g/mol
InChI Key: YPXSGJIDHUYJNE-UHFFFAOYSA-N
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Description

5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 8th position on the naphthalene ring, along with an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps. One common method starts with the preparation of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, which is then subjected to reductive amination to introduce the amine group at the 1st position. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the presence of a suitable solvent like methanol or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6,9H,2-4,13H2,1H3

InChI Key

YPXSGJIDHUYJNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(CCCC2=C(C=C1)F)N

Origin of Product

United States

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